REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH2:7][N:8]([CH:12]2[CH2:13][CH2:14][N:15]([C:18](=[O:19])[c:20]3[c:21]4[cH:22][cH:23][cH:24][cH:25][c:26]4[cH:27][c:28]4[cH:29][cH:30][cH:31][cH:32][c:33]34)[CH2:16][CH2:17]2)[CH2:9][CH2:10][CH2:11]1.[ClH:34].[O:35]1[CH2:36][CH2:37][O:38][CH2:39][CH2:40]1>>[O:3]=[C:4]([OH:5])[CH:6]1[CH2:7][N:8]([CH:12]2[CH2:13][CH2:14][N:15]([C:18](=[O:19])[c:20]3[c:21]4[cH:22][cH:23][cH:24][cH:25][c:26]4[cH:27][c:28]4[cH:29][cH:30][cH:31][cH:32][c:33]34)[CH2:16][CH2:17]2)[CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCN(C2CCN(C(=O)c3c4ccccc4cc4ccccc34)CC2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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O=C(O)C1CCCN(C2CCN(C(=O)c3c4ccccc4cc4ccccc34)CC2)C1
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Type
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product
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Smiles
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O=C(O)C1CCCN(C2CCN(C(=O)c3c4ccccc4cc4ccccc34)CC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |